molecular formula C14H16ClN5 B5841873 1-(2-Chloro-3-methylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine

1-(2-Chloro-3-methylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine

Cat. No.: B5841873
M. Wt: 289.76 g/mol
InChI Key: UEKCWMXLMPDSME-UHFFFAOYSA-N
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Description

1-(2-Chloro-3-methylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorinated phenyl group and a dimethylpyrimidinyl group attached to a guanidine core. Its distinct molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(2-Chloro-3-methylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chlorinated Phenyl Intermediate: The starting material, 2-chloro-3-methylphenylamine, undergoes a reaction with a suitable chlorinating agent to introduce the chlorine atom.

    Coupling with Dimethylpyrimidine: The chlorinated intermediate is then coupled with 4,6-dimethylpyrimidine-2-amine under specific reaction conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2-Chloro-3-methylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

1-(2-Chloro-3-methylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where guanidine derivatives have shown efficacy.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-methylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s guanidine group is known to form strong hydrogen bonds and ionic interactions, which can modulate the activity of target proteins. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

When compared to other guanidine derivatives, 1-(2-Chloro-3-methylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine stands out due to its unique combination of a chlorinated phenyl group and a dimethylpyrimidinyl group. Similar compounds include:

    1-(2-Chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine: Lacks the methyl group on the phenyl ring.

    1-(2-Methylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine: Lacks the chlorine atom on the phenyl ring.

    1-(2-Chloro-3-methylphenyl)-3-(pyrimidin-2-yl)guanidine: Lacks the dimethyl groups on the pyrimidine ring.

Properties

IUPAC Name

1-(2-chloro-3-methylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5/c1-8-5-4-6-11(12(8)15)19-13(16)20-14-17-9(2)7-10(3)18-14/h4-7H,1-3H3,(H3,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKCWMXLMPDSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=NC2=NC(=CC(=N2)C)C)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N/C(=N/C2=NC(=CC(=N2)C)C)/N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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